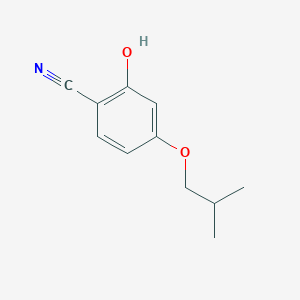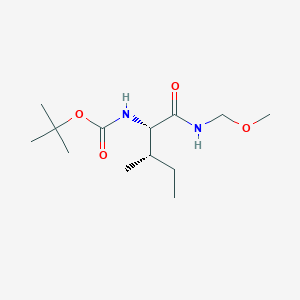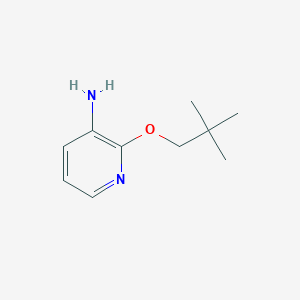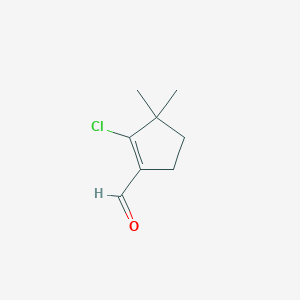![molecular formula C8H8BrN3S B13012370 5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13012370.png)
5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that contains a pyrrolo[2,1-f][1,2,4]triazine core with a bromomethyl and a methylthio substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine typically involves the following steps:
Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: This step often involves bromination reactions using reagents such as N-bromosuccinimide (NBS) under specific conditions.
Introduction of the Methylthio Group: This can be done through thiolation reactions using methylthiolating agents.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Coupling Products: Complex heterocyclic compounds with extended conjugation or functionalization.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, while the methylthio group can participate in redox reactions, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Chloromethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
- 5-(Bromomethyl)-4-(ethylthio)pyrrolo[2,1-f][1,2,4]triazine
- 5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,3]triazine
Uniqueness
5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is unique due to the specific combination of substituents on the pyrrolo[2,1-f][1,2,4]triazine core. The presence of both bromomethyl and methylthio groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H8BrN3S |
|---|---|
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
5-(bromomethyl)-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C8H8BrN3S/c1-13-8-7-6(4-9)2-3-12(7)11-5-10-8/h2-3,5H,4H2,1H3 |
Clave InChI |
DRHWUYKHAWWPTO-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=NN2C1=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)




![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)
![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)



![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)
